5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol
Overview
Description
5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol is a compound that features a trifluoromethyl group, a pyridyl ring, and an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridylmethyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The nitro group on the pyridyl ring can be reduced to an amine.
Substitution: The chlorine atom on the pyridyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various substituted pyridyl derivatives .
Scientific Research Applications
5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals and pharmaceuticals.
4-Chloro-3-nitro-α,α,α-trifluorotoluene: Used in the synthesis of other trifluoromethyl-containing compounds.
2-Bromo-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative with applications in organic synthesis.
Uniqueness
5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of both the oxadiazole and pyridyl rings, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3OS/c10-5-1-4(9(11,12)13)3-14-6(5)2-7-15-16-8(18)17-7/h1,3H,2H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXACWEKLVKKARR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC2=NNC(=S)O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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